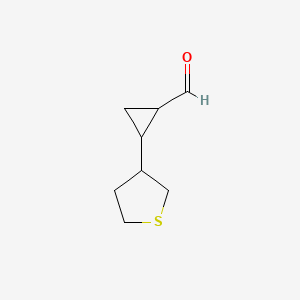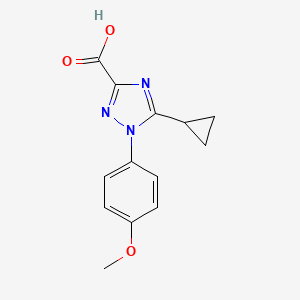
5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a cyclopropyl group, a methoxyphenyl group, and a carboxylic acid functional group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of a copper(I) catalyst and a base such as sodium ascorbate to facilitate the cycloaddition reaction .
Another approach involves the decarboxylation of 1H-1,2,3-triazole-4-carboxylic acid derivatives, which can be achieved under mild conditions with nearly quantitative yields . This method provides a convenient route for the synthesis of 1,5-disubstituted triazoles, including this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of metal-free catalysts and environmentally friendly solvents, can further improve the sustainability of the industrial production methods .
化学反応の分析
Types of Reactions
5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced triazoles, and substituted triazole compounds with various functional groups.
科学的研究の応用
5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .
類似化合物との比較
Similar Compounds
- 5-Cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 5-Cyclopropyl-1-(4-methoxybenzyl)-1H-pyrazol-3-amine
- 5-Cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness
5-Cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and lipophilicity, while the methoxyphenyl group contributes to its electronic properties and potential interactions with biological targets. This combination of features makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
特性
分子式 |
C13H13N3O3 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC名 |
5-cyclopropyl-1-(4-methoxyphenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H13N3O3/c1-19-10-6-4-9(5-7-10)16-12(8-2-3-8)14-11(15-16)13(17)18/h4-8H,2-3H2,1H3,(H,17,18) |
InChIキー |
BHYLMBAFXSEFHA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


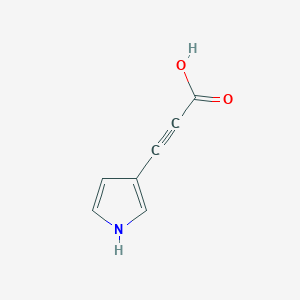
![{[2-(Bromomethyl)-2,3-dimethylbutoxy]methyl}benzene](/img/structure/B13193074.png)
![Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193078.png)
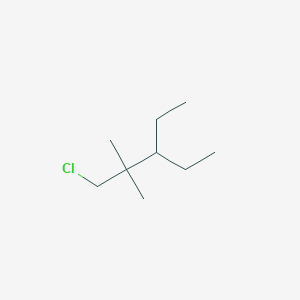


![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanethioamide](/img/structure/B13193110.png)
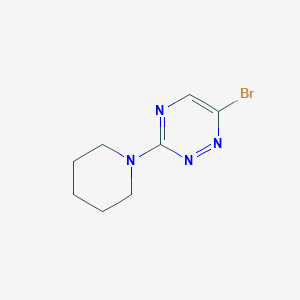
![2-[(3,5-Dimethylphenyl)methyl]oxirane](/img/structure/B13193120.png)


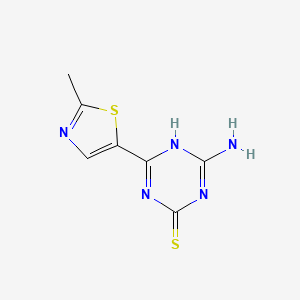
![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13193136.png)
